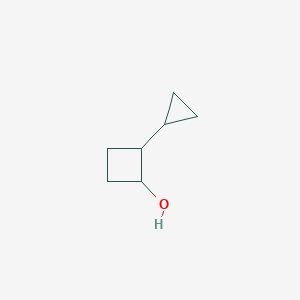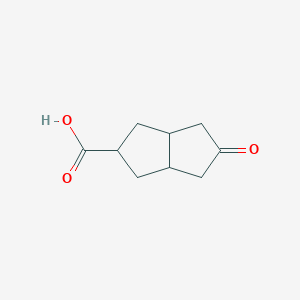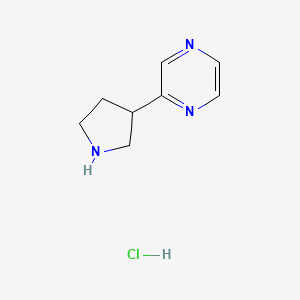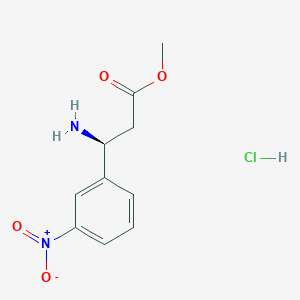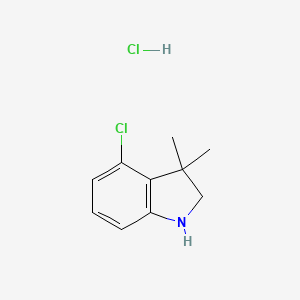
(S)-2-Trifluoromethyl-piperazine dihydrochloride
Vue d'ensemble
Description
(S)-2-Trifluoromethyl-piperazine dihydrochloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized and studied for its various biochemical and physiological effects. In
Applications De Recherche Scientifique
Structural Studies
The compound (S)-2-Trifluoromethyl-piperazine dihydrochloride is structurally related to Fluphenazine dihydrochloride dimethanol solvate, a phenothiazine derivative. Structural studies reveal that the piperazine ring, a common feature in these molecules, adopts a chair conformation, indicating potential stability and specific interaction capabilities in biological systems. The comprehensive crystal structure is further stabilized by various hydrogen bonds and contacts, emphasizing its robustness in molecular assemblies (Petrus et al., 2012).
Neuropharmacology
A significant aspect of scientific research on similar compounds involves neuropharmacology. For instance, 1-(m-Trifluoromethylphenyl)-piperazine, a structurally related compound, demonstrates the ability to interact with serotonin receptors in the brain. This interaction leads to a decrease in serotonin turnover, a parameter crucial in understanding the pharmacological profiles of psychoactive drugs (Fuller et al., 1978).
Metabolism and Bioavailability Studies
Metabolism and bioavailability studies are paramount for understanding a compound's pharmacokinetics. Research involving trifluoromethyl-analogues of piperazine-substituted compounds highlights their metabolism in dogs. The findings indicate significant excretion through urine and feces, and notable distribution across various tissues, providing insights into the compound's distribution and potential for therapeutic efficacy (Dreyfuss et al., 1971).
Synthetic Chemistry and Drug Discovery
In drug discovery, the ability to synthesize novel compounds is crucial. The synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from (S)-piperazine-2-carboxylic acid dihydrochloride, exemplifies the versatility of piperazine derivatives in forming biologically active compounds and scaffolds for combinatorial libraries. This synthetic adaptability underscores the compound's utility in medicinal chemistry (Gao & Renslo, 2007).
Propriétés
IUPAC Name |
(2S)-2-(trifluoromethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




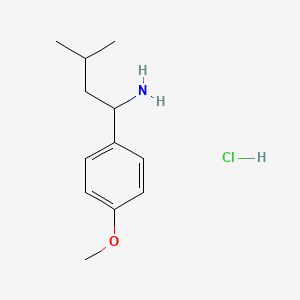
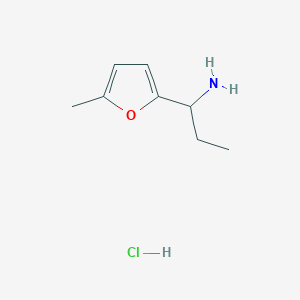
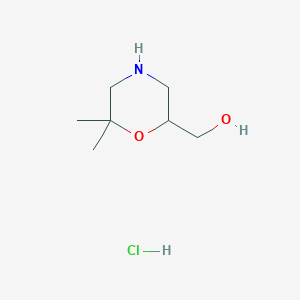
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
